3-METHOXY-N-(4-METHYLPYRIDIN-2-YL)-1,2-OXAZOLE-5-CARBOXAMIDE
Description
3-METHOXY-N-(4-METHYLPYRIDIN-2-YL)-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a methylpyridinyl group, and an oxazole ring
Properties
IUPAC Name |
3-methoxy-N-(4-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-3-4-12-9(5-7)13-11(15)8-6-10(16-2)14-17-8/h3-6H,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBXJBYHHKOLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-(4-METHYLPYRIDIN-2-YL)-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Methylpyridinyl Group: This can be done through nucleophilic substitution reactions, where the pyridine ring is introduced to the oxazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-(4-METHYLPYRIDIN-2-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Substitution: The methylpyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-METHOXY-N-(4-METHYLPYRIDIN-2-YL)-1,2-OXAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-(4-METHYLPYRIDIN-2-YL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
3-METHOXY-N-(4-METHYLPYRIDIN-2-YL)-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures
Biological Activity
3-Methoxy-N-(4-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 220.23 g/mol
The presence of the methoxy and pyridine groups suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Candida albicans | 32 µg/mL |
These findings indicate that the compound possesses moderate to good antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar oxazole derivatives have provided insights into the functional groups that enhance biological activity. For instance, the incorporation of electron-donating groups like methoxy at specific positions on the oxazole ring has been shown to improve antimicrobial efficacy. The methyl group on the pyridine ring also appears to play a crucial role in enhancing activity against specific bacterial strains .
Case Study 1: Antibacterial Efficacy
In a study evaluating a series of oxazole derivatives, this compound was one of the most effective compounds tested against multidrug-resistant strains of E. coli. The study highlighted the compound's ability to inhibit bacterial growth at concentrations lower than those required for many existing antibiotics .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of this compound against C. albicans. The results showed that it significantly inhibited fungal growth, suggesting that it could be developed as a therapeutic agent for fungal infections resistant to conventional treatments .
Q & A
Q. What are the optimal synthetic routes for introducing methoxy groups into the oxazole-carboxamide scaffold?
Methoxy groups are typically introduced via methylation reactions using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). For example, coupling reactions between methoxy-substituted aryl precursors and the oxazole ring can be achieved using reagents such as DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions . Reaction yields and purity depend on stoichiometric control and inert atmosphere maintenance.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Stability studies should include accelerated degradation tests under controlled temperature, humidity, and light exposure. Techniques like HPLC (for purity analysis) and NMR (to detect structural changes) are critical. For instance, analogous oxazole derivatives have shown sensitivity to oxidation, necessitating storage in argon-filled vials at −20°C .
Q. What spectroscopic methods are most effective for structural elucidation?
Combined use of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is recommended. IR spectroscopy can confirm functional groups (e.g., carboxamide C=O stretching at ~1650 cm). X-ray crystallography may resolve ambiguities in regiochemistry, as seen in related oxazole derivatives .
Advanced Research Questions
Q. How do substituent modifications (e.g., methylpyridinyl vs. trimethoxyphenyl) affect biological activity?
Structure-activity relationship (SAR) studies reveal that the 4-methylpyridinyl group enhances solubility via hydrogen bonding, while additional methoxy groups on the phenyl ring (e.g., 3,4,5-trimethoxyphenyl) may improve binding to hydrophobic enzyme pockets. Comparative assays using kinase inhibition models (e.g., EGFR or MAPK pathways) are essential to quantify these effects .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay variability (e.g., cell line specificity or incubation time). Meta-analyses should normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests). For example, conflicting reports on antimicrobial activity may stem from differences in bacterial strain susceptibility .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cytochrome P450 enzymes, while QSAR models optimize logP and polar surface area for enhanced blood-brain barrier penetration. Free-energy perturbation (FEP) simulations can prioritize derivatives with higher metabolic stability, as demonstrated for analogous carboxamides .
Q. What mechanistic insights explain the compound’s enzyme inhibition selectivity?
Competitive inhibition assays (e.g., Lineweaver-Burk plots) and X-ray co-crystallography reveal that the oxazole ring’s rigidity and methoxy group positioning disrupt ATP-binding pockets in kinases. For instance, steric clashes with residue gatekeepers (e.g., Thr790 in EGFR) may confer selectivity over off-target enzymes .
Methodological Recommendations
- Contradiction Analysis : Use Bland-Altman plots to assess inter-study variability in IC values .
- SAR Optimization : Prioritize derivatives with <3 LogP and >1 mg/mL solubility to balance bioavailability and potency .
- Synthetic Reproducibility : Implement continuous flow reactors for scalable, consistent yields in methylation and coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
